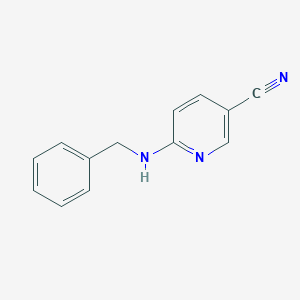

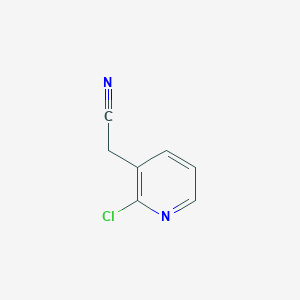

6-(Benzylamino)pyridine-3-carbonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photopolymerization Monitoring

6-(Benzylamino)pyridine-3-carbonitrile: derivatives have been utilized as fluorescent molecular sensors to monitor photopolymerization processes. These derivatives exhibit higher sensitivity compared to commercially available probes and can accelerate cationic photopolymerization initiated with diphenyliodonium photoinitiators . This application is significant in the development of new materials and coatings.

Co-initiation of Polymerization

In addition to monitoring, these derivatives serve as long-wavelength co-initiators for diphenyliodonium salts initiators . This dual role is particularly efficient for the photoinitiation of cationic photopolymerization of epoxide and vinyl monomers, which is crucial for creating advanced polymers with specific properties.

Drug Design and Medicinal Chemistry

Fused pyridine derivatives, including 6-(Benzylamino)pyridine-3-carbonitrile , are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases . This similarity can explain the effectiveness of many antiviral and anticancer drugs, making these derivatives valuable for pharmaceutical research.

Fluorescence Spectroscopy

The derivatives of 6-(Benzylamino)pyridine-3-carbonitrile are used in fluorescence spectroscopy as they provide extraordinary sensitivity and selectivity . This application is important for non-invasive and non-destructive in-situ measurements in various scientific fields, including biomedicine and biology.

Safety And Hazards

Propiedades

IUPAC Name |

6-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTAXAFLJMUESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzylamino)pyridine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)